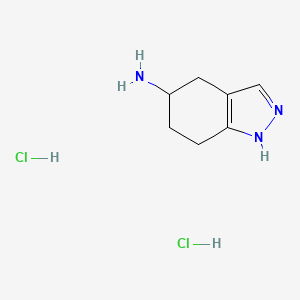

4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride

Vue d'ensemble

Description

4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride is a chemical compound with the molecular formula C7H11N3•2HCl and a molecular weight of 210.1 . It is used for research purposes .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a radical allyl bromination of indazol-4-one at position 7 by the action of N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator in carbon tetrachloride and subsequent nucleophilic substitution of the bromine atom in compound 5 with azide by the action of sodium azide in an acetone–water mixture led to a 7-azido derivative .Molecular Structure Analysis

The molecular structure of this compound is based on the indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings . The introduction of a substituent at position 7 of the bicycle is of particular interest, which proceeds as a tandem reaction during the formation of the pyrrole ring .Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored at room temperature in an inert atmosphere .Applications De Recherche Scientifique

1. Catalysis and Synthesis

The compound has been utilized in catalysis and synthesis. For instance, 4,5,6,7-tetrahydro-1H-indazol-3(2H)-one derivatives were synthesized using an inexpensive and reusable catalyst under mild conditions, demonstrating the compound's utility in synthesizing a range of cyclohexanone derivatives (Rao et al., 2014). Additionally, the synthesis of 1-substituted 3-(dialkylaminoalkoxy)-4,5,6,7-tetrahydro-1H-indazoles has been explored (Soga, Niwa, & Shiraishi, 1980).

2. Structural Analysis

Studies have been conducted on the structural analysis of 4,5,6,7-tetrahydro-1H-indazole compounds. A series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters were synthesized and characterized by various spectroscopic methods (Murugavel, Amirthaganesan, & Sabapathy Mohan, 2010).

3. Coordination Compounds

Research into coordination behavior of 4,5,6,7-tetrahydro-1H-indazole with various metals like Cu(II), Co(II), and Ag(I) has been performed. This led to the development of compounds with antibacterial, antifungal, antioxidant, and enzyme inhibition properties (Khan et al., 2017).

4. Biological Activity

4,5,6,7-tetrahydro-2H-indazole derivatives were synthesized and tested for antimicrobial, analgesic, and anti-inflammatory activities. This demonstrates the compound's potential in the development of new therapeutic agents (Gein et al., 2019).

5. Tautomerism Studies

Computational studies were conducted on tautomeric forms of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives to establish the most stable tautomers, which align with experimental data (Pérez Medina, López, & Claramunt, 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

Mécanisme D'action

Target of Action

Indazole derivatives have been found to possess anti-inflammatory activity , suggesting that they may target enzymes or receptors involved in the inflammatory response.

Mode of Action

Indazole derivatives have been shown to exhibit anti-inflammatory activity , which could involve the inhibition of pro-inflammatory enzymes or signaling pathways.

Biochemical Pathways

Given the anti-inflammatory activity of indazole derivatives , it is plausible that this compound may influence pathways related to inflammation, such as the cyclooxygenase (COX) or lipoxygenase (LOX) pathways.

Result of Action

Indazole derivatives have been reported to exhibit anti-inflammatory activity , suggesting that they may reduce the production of pro-inflammatory mediators or inhibit the activation of immune cells.

Propriétés

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazol-5-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c8-6-1-2-7-5(3-6)4-9-10-7;;/h4,6H,1-3,8H2,(H,9,10);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDUZMHOIVQJGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=NN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.